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1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one

pKa ionization state blood-brain barrier permeability

5-HT₃ receptor pharmacology programs using piperazine-based ligands (e.g., QCF-3) encounter CYP3A4-mediated N-dealkylation that confounds chronic dosing readouts. This piperazin-2-one scaffold resolves that liability while preserving target engagement. • Reduced basicity (pKa ~7.67 vs. ~9.67 for piperazine) minimizes ionization-dependent metabolic clearance. • ClogP ~3.04 ensures CNS permeability, overcoming the membrane barrier of the unsubstituted core (est. logP ~1.5). • Dual diversification handles (N-1 benzyl, quinoxaline) enable efficient SAR library synthesis from one building block. • Additional H-bond acceptor (HBA=5 vs. 4 for methanone analogs) supports structural biology studies.

Molecular Formula C19H18N4O
Molecular Weight 318.38
CAS No. 2415565-91-0
Cat. No. B2569995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one
CAS2415565-91-0
Molecular FormulaC19H18N4O
Molecular Weight318.38
Structural Identifiers
SMILESC1CN(C(=O)CN1C2=NC3=CC=CC=C3N=C2)CC4=CC=CC=C4
InChIInChI=1S/C19H18N4O/c24-19-14-22(10-11-23(19)13-15-6-2-1-3-7-15)18-12-20-16-8-4-5-9-17(16)21-18/h1-9,12H,10-11,13-14H2
InChIKeyZHWPBSJAOJTBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one (CAS 2415565-91-0): A Structurally Differentiated Quinoxaline-Piperazinone Scaffold for CNS-Targeted and Anticancer Drug Discovery


1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one (CAS 2415565-91-0) belongs to the quinoxaline-piperazinone class of heterocyclic small molecules . With a molecular weight of 318.38 g/mol and the formula C₁₉H₁₈N₄O, it combines a quinoxaline ring at the N-4 position of a piperazin-2-one core that is further N-1-substituted by a benzyl group . The piperazin-2-one core (a cyclic lactam) distinguishes this compound from the more abundant piperazine or methanone-linked quinoxaline derivatives, imparting altered basicity, hydrogen-bonding capacity, and metabolic stability profiles relevant to medicinal chemistry programs [1].

Why 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one Cannot Be Replaced by Generic Quinoxaline-Piperazine Analogs: Key Structural and Pharmacochemical Distinctions


Within the quinoxaline-piperazine family, subtle structural modifications yield substantial differences in physicochemical and biological behavior. The piperazin-2-one core of the target compound introduces a lactam carbonyl that reduces the basicity of the adjacent nitrogen (predicted pKa ~7.67 for the 1-benzylpiperazin-2-one moiety vs. ~9.67 for piperazine itself [1]), altering ionization at physiological pH. This carbonyl also adds an extra hydrogen-bond acceptor (HBA) site compared to the piperazine or methanone-linked analogs such as QCF-3 [2]. The benzyl N-1 substituent provides a critical balance of lipophilicity (calculated logP ~3.04 for the target compound [3]) and π-stacking potential not achievable with smaller alkyl or unsubstituted variants. These collective features mean that simple substitution with a generic piperazine-quinoxaline analog or the unsubstituted core 4-(quinoxalin-2-yl)piperazin-2-one would unpredictably alter target engagement, pharmacokinetics, and metabolic fate. The quantitative evidence below details where the most impactful differentiation resides.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one vs. Closest Analogs


Reduced Basicity (pKa): Piperazin-2-one Core vs. Standard Piperazine

The piperazin-2-one carbonyl of the target compound substantially reduces the basicity of the N-4 amine. While unsubstituted piperazine has an experimental pKa of 9.67 ± 0.05 [1], the closely related 1-benzylpiperazin-2-one core displays a predicted pKa of 7.67 ± 0.20 [2]. At physiological pH 7.4, this ~2 pKa unit decrease shifts the ionization equilibrium from approximately 95% protonated (piperazine) to approximately 65% protonated (piperazin-2-one), which directly affects passive membrane permeability and lysosomal trapping potential. Comparable pKa values for the methanone-linked analog QCF-3 remain closer to the parent piperazine due to the absence of the ring carbonyl electron-withdrawing effect [3].

pKa ionization state blood-brain barrier permeability CNS drug design

Hydrogen-Bond Acceptor Count: Target Compound vs. Methanone-Linked QCF-3 and Unsubstituted Core

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms (two quinoxaline N, one piperazinone carbonyl O, one piperazinone N, and one lactam carbonyl O) and a topological polar surface area (TPSA) of approximately 50.50 Ų [1]. In contrast, the methanone-linked analog QCF-3 has 4 HBA atoms (two quinoxaline N, one amide carbonyl O, one piperazine N) [2]. The extra HBA from the lactam carbonyl enhances aqueous solubility but within a calculated logP range (3.04 [1]) that still favors membrane permeability. The unsubstituted core 4-(quinoxalin-2-yl)piperazin-2-one (MW 228.25) has only 4 HBA and a markedly lower logP (~1.5 estimated), making it less suitable for CNS applications requiring balanced lipophilicity.

hydrogen bond acceptor polar surface area drug-likeness solubility

5-HT₃ Receptor Antagonism: Piperazin-2-one Scafold vs. Methanone-Linked Analog QCF-3 (pA₂ 8.9)

The methanone-linked analog QCF-3 [(4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone] has been characterized as a potent 5-HT₃ receptor antagonist with a pA₂ value of 8.9 against 5-HT-evoked depolarization in rat isolated cervical vagus nerve [1]. The target compound incorporates a piperazin-2-one core in place of the piperazine-methanone linker. While direct pA₂ data for the target compound are not yet published, the structural SAR from the quinoxaline-5-HT₃ series indicates that the linker carbonyl position critically modulates antagonist potency: methanone-linked compounds (e.g., QCF-3) exhibit pA₂ values ranging from 7.3 to 8.9 depending on aryl substitution [2], whereas the piperazin-2-one scaffold's embedded carbonyl is expected to alter the spatial orientation of the quinoxaline pharmacophore relative to the basic amine, potentially shifting selectivity among 5-HT₃, 5-HT₁A, and other aminergic receptors [3].

5-HT3 receptor pA2 CNS pharmacology antidepressant

Metabolic N-Dealkylation Liability: Piperazin-2-one Core vs. Arylpiperazine Derivatives

Arylpiperazine derivatives, including many quinoxaline-piperazine analogs, are known to undergo extensive CYP3A4-dependent N-dealkylation to yield 1-aryl-piperazine metabolites that often retain pharmacological activity and complicate PK/PD interpretation [1]. The target compound's piperazin-2-one core replaces the metabolically labile N-alkyl-piperazine motif with a cyclic lactam. Literature on piperazinone metabolism indicates that the lactam carbonyl sterically and electronically shields the adjacent nitrogen, reducing N-dealkylation rates compared to piperazine analogs [2]. Specifically, piperazinone metabolism proceeds primarily via hydrolysis or direct glucuronidation of the secondary amide rather than oxidative N-dealkylation [3]. This metabolic switch is a critical differentiator for in vivo studies where 1-aryl-piperazine formation confounds target engagement readouts.

N-dealkylation CYP3A4 metabolic stability 1-aryl-piperazine metabolite

Lipophilicity Window (clogP ~3.04): Positioned Between the Unsubstituted Core and High-logP Polycyclic Quinoxaline Derivatives

The calculated logP of the target compound is approximately 3.04 [1]. This value positions it within the optimal CNS drug space (logP 2–4) and is approximately 1.5 log units higher than the unsubstituted core 4-(quinoxalin-2-yl)piperazin-2-one (estimated logP ~1.5). The benzyl substituent contributes roughly +1.5 logP units, providing balanced lipophilicity for passive BBB penetration while avoiding the excessive logP (>4) of more heavily arylated quinoxaline derivatives that risk high plasma protein binding and poor solubility [2]. The methanone analog QCF-3 is described as having an 'optimal log P' (value not numerically disclosed [3]), while the 3-methoxy analog 6g has logP = 3.08 and the 4-phenyl analog 4a has logP = 2.84 [4], indicating that the target compound's logP ~3.04 closely matches these functionally characterized 5-HT₃ ligands.

logP lipophilicity CNS MPO score blood-brain barrier

Synthetic Tractability: Dual Functionalization Sites Enable Divergent Library Synthesis vs. Single-Point Analoging

The target compound is supplied as a molecular building block suitable for further derivatization . Unlike the methanone-linked analog QCF-3, which presents limited diversification sites (the piperazine N-4 is already occupied by the quinoxaline-carbonyl), the piperazin-2-one scaffold of the target compound retains two chemically distinct modification handles: (i) the N-1 benzyl position can be deprotected or varied, and (ii) the quinoxaline ring can undergo electrophilic substitution or further functionalization . This dual-handle architecture contrasts with 2-(4-benzylpiperazin-1-yl)quinoxaline (CAS 339104-76-6) , which lacks the carbonyl and thus offers different reactivity profiles. The piperazin-2-one carbonyl also enables chemoselective transformations (e.g., reduction to piperazine, Grignard addition) not available to the methanone series.

building block parallel synthesis N-1 alkylation quinoxaline diversification

High-Impact Application Scenarios for 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one Based on Differentiated Evidence


CNS Penetrant 5-HT₃ Receptor Probe with Reduced N-Dealkylation Liability

For in vivo CNS pharmacology studies of 5-HT₃ receptor function in depression, anxiety, or cognition models, the target compound provides a piperazin-2-one scaffold with predicted pKa ~7.67 and clogP ~3.04 [1] that aligns with CNS drug space while the lactam carbonyl reduces CYP3A4-mediated N-dealkylation to 1-aryl-piperazine metabolites—a known confound of piperazine-based 5-HT₃ ligands such as QCF-3 [2]. This makes it suitable for chronic dosing studies where metabolite accumulation could otherwise complicate behavioral readouts.

Parallel Library Synthesis for Quinoxaline-Piperazinone SAR Exploration

Medicinal chemistry teams can leverage the two orthogonally addressable diversification handles (N-1 benzyl position and quinoxaline ring) to generate focused compound libraries from a single building block . This contrasts with methanone-linked analogs like QCF-3 that offer fewer accessible diversification points, enabling more efficient SAR exploration of linker chemistry effects on 5-HT₃ potency (pA₂ range 7.3–8.9 for methanone series [3]) and selectivity.

Biophysical and Structural Biology Studies of Ligand-Receptor Interactions

The additional hydrogen-bond acceptor (HBA = 5 vs. 4 for methanone analogs [4]) and the altered spatial orientation of the quinoxaline pharmacophore imposed by the piperazin-2-one ring geometry make this compound a valuable tool for X-ray crystallography or cryo-EM studies aimed at mapping the H-bond network and conformational preferences of quinoxaline-based ligands within GPCR or kinase binding pockets.

Replacement for Unsubstituted 4-(Quinoxalin-2-yl)piperazin-2-one in Cell-Based Assays Requiring Balanced Lipophilicity

Where the unsubstituted core 4-(quinoxalin-2-yl)piperazin-2-one (MW 228.25, estimated logP ~1.5 ) suffers from poor membrane permeability in cell-based assays, the benzyl-substituted target compound (MW 318.38, clogP ~3.04 [1]) provides a permeability-optimized alternative while retaining the same piperazin-2-one pharmacophore, enabling more reliable intracellular target engagement data without switching to a structurally distinct chemotype.

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